2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
2-(2-Chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an acetamide group at position 4. The acetamide moiety is further substituted with a 2-chlorophenyl ring, contributing to its unique electronic and steric properties. This compound is of interest due to its structural resemblance to bioactive molecules targeting enzymes or receptors in medicinal and agrochemical contexts.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-10-6-14-17-8-12(9-20(14)19-10)18-15(21)7-11-4-2-3-5-13(11)16/h2-6,8-9H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXVMDSHUWSNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the condensation of 2-chlorobenzaldehyde with 3-amino-2-methylpyrazolo[1,5-a]pyrimidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown inhibitory effects on cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy.
- Cell Line Studies : In vitro studies have demonstrated that 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, a related compound showed an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line.
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders:
- Targeting Neurotransmitter Systems : Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in conditions like depression and anxiety disorders. The specific interactions with serotonin and dopamine receptors are areas of ongoing research.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications at various positions on the pyrazolo scaffold. This synthetic flexibility enhances the potential biological activity of derivatives:
| Synthetic Route | Description |
|---|---|
| Step 1 | Preparation of the pyrazolo scaffold through cyclization reactions involving appropriate precursors. |
| Step 2 | Introduction of the chlorophenyl group via electrophilic aromatic substitution. |
| Step 3 | Acetylation to form the final product. |
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique properties and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-N-(3-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide | Similar pyrazolo core with different aryl substituents | Anticancer activity |
| N-(4-fluorophenyl)-4-methylpyrazolo[1,5-a]pyrimidin-6-carboxamide | Different substituents at position 4 | Enzyme inhibition |
| N-(3-bromophenyl)-N'-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | Variations in halogen substituents | Potential anti-inflammatory effects |
The unique combination of substituents in this compound contributes to its targeted biological activities against specific pathways like CDK2 inhibition.
Case Studies and Research Findings
Several case studies highlight the efficacy and potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the effect of various pyrazolo derivatives on cancer cell lines and found that those with modifications similar to this compound exhibited promising results in inhibiting tumor growth and inducing apoptosis in malignant cells.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of pyrazolo compounds, revealing their ability to enhance cognitive function in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Pharmacological and Physicochemical Properties
Key Differences:
Heterocyclic Core Influence :
- The pyrazolo[1,5-a]pyrimidine core (target compound) offers a planar structure conducive to π-π stacking interactions, unlike the benzothiazole in , which has a sulfur atom enhancing electron-withdrawing effects.
- Triazolo[1,5-a]pyrimidines (e.g., in ) introduce a triazole ring, enabling additional hydrogen bonding but reducing metabolic stability compared to pyrazolo systems.
Methyl groups on the pyrazolo[1,5-a]pyrimidine (position 2) improve metabolic stability by blocking oxidative sites, whereas trifluoromethyl groups (e.g., ) enhance electron deficiency, affecting receptor binding.
Biological Activity: The sulfanyl-linked acetamide in may reduce oral bioavailability due to higher molecular weight (MW 503.6 vs. target compound’s MW ~342), but it could prolong half-life via slower clearance. Diethylamino substituents (e.g., ) increase solubility in polar solvents (e.g., aqueous buffers) but may reduce CNS penetration compared to the target compound’s simpler acetamide.
Biological Activity
2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13ClN4O |
| Molecular Weight | 300.74 g/mol |
| CAS Number | 1796964-48-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or a receptor modulator , leading to alterations in cellular pathways and biological responses. This interaction can result in significant effects on cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : In a study evaluating its effects on MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value ranging from 3 to 10 µM. It effectively inhibited cell migration and induced DNA fragmentation, suggesting a strong potential for use as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor) : It has shown selective inhibition against EGFR, which is crucial in many cancers.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : The compound also inhibits VEGFR, which plays a role in tumor angiogenesis.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Phenylpyrazolo[3,4-d]pyrimidine Derivatives : Research has highlighted the importance of structural modifications in enhancing anticancer activities. Compounds similar to this compound have been shown to possess dual inhibitory activities against EGFR and VEGFR .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with their targets, revealing potential pathways for therapeutic development .
Q & A
Q. What are the established synthetic routes for 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide?
The synthesis typically involves coupling α-chloroacetamide derivatives with pyrazolo[1,5-a]pyrimidine intermediates. For example:
- Nucleophilic substitution : Reacting 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives with 2-(2-chlorophenyl)acetamide precursors in polar aprotic solvents (e.g., 1,4-dioxane or DMF) with a base like K₂CO₃ at 65–95°C yields the target compound (yields: 29–68.5%) .
- Intermediate functionalization : Substituted pyrazolo[1,5-a]pyrimidines are synthesized via condensation of aminopyrazoles with β-ketoesters or nitriles, followed by chlorination and amidation steps .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 70–85% | |
| Amidation | K₂CO₃, 1,4-dioxane, 95°C | 68.5% |
Q. What analytical techniques are critical for characterizing this compound?
Q. How are common impurities identified and mitigated during synthesis?
- Byproducts : Unreacted chloro intermediates or regioisomers may form due to competing nucleophilic sites.
- Mitigation Strategies :
- Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modifications :
- Methodology :
Q. How to resolve contradictory data in pharmacological studies?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
Q. What strategies improve solubility and bioavailability?
- Salt formation : Hydrochloride salts of pyrazolo-pyrimidine analogs enhance aqueous solubility (e.g., Anagliptin HCl) .
- Prodrug design : Esterification of the acetamide group increases membrane permeability .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves oral bioavailability .
Q. How are metabolic pathways elucidated?
- In vitro models : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS.
- Key findings :
Q. What computational tools predict crystallographic behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
